
cyclopentyl N-hydroxycarbamate
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Overview
Description
Cyclopentyl N-hydroxycarbamate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of hydroxylamine and is characterized by the presence of a cyclopentyl group attached to the N-hydroxycarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl N-hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with hydroxylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Route Overview
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | Cyclopentylamine + Carbonyl Compound | Ethanol, Room Temperature | Intermediate |
2 | Intermediate + Hydroxylamine | Acid/Base Catalysts | Cyclopentyl N-hydroxycarbamate |
The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent. Key areas of research include:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. In vitro assays revealed IC₅₀ values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation.
- Antioxidant Properties : Research indicates that the compound can effectively scavenge free radicals, thereby reducing oxidative stress markers in treated cells compared to controls.
- Enzyme Inhibition : Investigations have revealed that this compound inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) suggesting its utility as a basis for developing new antimicrobial agents.
Case Studies
Several case studies have documented the efficacy of this compound in different applications:
Anticancer Studies
- Objective : Evaluate anticancer properties using human cancer cell lines.
- Findings : Dose-dependent inhibition of cell proliferation was observed, with IC₅₀ values indicating significant anticancer potential.
Antioxidant Activity
- Objective : Assess the ability to reduce oxidative stress.
- Findings : Effective reduction in oxidative stress markers was noted, supporting its role as an antioxidant agent.
Enzyme Inhibition Studies
- Objective : Investigate enzyme activity modulation.
- Findings : Effective inhibition of specific metabolic enzymes was demonstrated, paving the way for therapeutic applications.
Antimicrobial Testing
- Objective : Test against bacterial and fungal strains.
- Findings : Promising MIC values were recorded, indicating potential for new antimicrobial development.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | IC₅₀ = 10-30 µM | 2024 |
Antioxidant | Human Cell Lines | Reduction in oxidative stress markers | 2024 |
Enzyme Inhibition | Metabolic Enzymes | Significant inhibition | 2024 |
Antimicrobial | Bacterial Strains | MIC values indicating efficacy | 2024 |
Mechanism of Action
The mechanism of action of cyclopentyl N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Cyclopentyl N-hydroxycarbamate can be compared with other similar compounds, such as:
tert-Butyl N-hydroxycarbamate: This compound has a similar structure but with a tert-butyl group instead of a cyclopentyl group.
N-pivaloylhydroxylamine: Another related compound with a pivaloyl group, known for its use in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and interactions with biological targets.
Biological Activity
Cyclopentyl N-hydroxycarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the cyclopentyl group and a hydroxylamine moiety, forming a carbamate structure. The general formula can be represented as:
This compound exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.
1. Antiviral Activity
Research indicates that this compound derivatives can exhibit antiviral properties through the induction of heat shock proteins (HSPs). Specifically, compounds with a cyclopentenone structure have been shown to activate heat shock transcription factor 1 (HSF1), leading to enhanced expression of HSP70, which plays a crucial role in cellular protection against viral infections .
2. Anti-inflammatory Effects
This compound has been implicated in the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, these compounds can reduce inflammation and may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties
Hydroxamic acids, including derivatives like this compound, have demonstrated broad-spectrum antimicrobial activity. They function by chelating metal ions essential for bacterial growth, thereby inhibiting microbial proliferation .
Case Study 1: Antiviral Efficacy
In vitro studies have shown that this compound derivatives effectively inhibit the replication of herpes simplex virus type 1 (HSV-1) and Sendai virus. The mechanism involves the activation of HSF1 and subsequent HSP70 production, which aids in cellular defense against viral replication .
Case Study 2: Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of cyclic hydroxamic acids found that this compound significantly reduced TNF-alpha levels in cell cultures. This suggests potential for use in treating inflammatory diseases such as rheumatoid arthritis .
Research Findings
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
cyclopentyl N-hydroxycarbamate |
InChI |
InChI=1S/C6H11NO3/c8-6(7-9)10-5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) |
InChI Key |
RDFVLCVCCSVSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)NO |
Origin of Product |
United States |
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